molecular formula C19H20N2OS B3861212 N-[(4-methoxyphenyl)methyl]-4-methyl-6-methylsulfanylquinolin-2-amine

N-[(4-methoxyphenyl)methyl]-4-methyl-6-methylsulfanylquinolin-2-amine

Cat. No.: B3861212
M. Wt: 324.4 g/mol
InChI Key: YMAJWYAEZMINJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methoxyphenyl)methyl]-4-methyl-6-methylsulfanylquinolin-2-amine is a complex organic compound with a unique structure that includes a quinoline core, a methoxyphenyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-4-methyl-6-methylsulfanylquinolin-2-amine typically involves multiple steps. One common method includes the alkylation of primary amines and the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-4-methyl-6-methylsulfanylquinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Commonly used to reduce nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction typically results in amine derivatives.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-4-methyl-6-methylsulfanylquinolin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(4-methoxyphenyl)methyl]-4-methyl-6-methylsulfanylquinolin-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the methoxyphenyl and methylsulfanyl groups can interact with proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methoxyphenyl)aminomethyl]-6-methoxyphenol
  • 2-(anilinomethyl)phenol
  • 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline

Uniqueness

N-[(4-methoxyphenyl)methyl]-4-methyl-6-methylsulfanylquinolin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its quinoline core is particularly significant for its potential interactions with biological molecules, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-methyl-6-methylsulfanylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-13-10-19(20-12-14-4-6-15(22-2)7-5-14)21-18-9-8-16(23-3)11-17(13)18/h4-11H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAJWYAEZMINJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)SC)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-methoxyphenyl)methyl]-4-methyl-6-methylsulfanylquinolin-2-amine
Reactant of Route 2
Reactant of Route 2
N-[(4-methoxyphenyl)methyl]-4-methyl-6-methylsulfanylquinolin-2-amine
Reactant of Route 3
Reactant of Route 3
N-[(4-methoxyphenyl)methyl]-4-methyl-6-methylsulfanylquinolin-2-amine
Reactant of Route 4
Reactant of Route 4
N-[(4-methoxyphenyl)methyl]-4-methyl-6-methylsulfanylquinolin-2-amine
Reactant of Route 5
N-[(4-methoxyphenyl)methyl]-4-methyl-6-methylsulfanylquinolin-2-amine
Reactant of Route 6
N-[(4-methoxyphenyl)methyl]-4-methyl-6-methylsulfanylquinolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.